molecular formula C7H8N2O2S B1448755 (R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide CAS No. 2165706-30-7

(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide

Cat. No.: B1448755
CAS No.: 2165706-30-7
M. Wt: 184.22 g/mol
InChI Key: MWEQVHWJNCRXGP-YFKPBYRVSA-N
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Description

(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide is a useful research compound. Its molecular formula is C7H8N2O2S and its molecular weight is 184.22 g/mol. The purity is usually 95%.
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Biological Activity

(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide, also known as SHIP 2a, is a compound with significant biological activity, particularly as a cystathione γ-lyase (CSE) inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N2O2SC_7H_8N_2O_2S, with a molecular weight of 172.21 g/mol. Its structure includes a thiazolidine ring that contributes to its biological activity.

SHIP 2a functions primarily as a CSE inhibitor, which is crucial for regulating hydrogen sulfide (H₂S) production in biological systems. The inhibition of CSE by SHIP 2a has been shown to have various physiological effects:

  • Inhibition of H₂S Production : SHIP 2a exhibits an IC50 value of 6.3 μM, indicating its potency in inhibiting H₂S production in mouse aorta homogenates and affecting L-cysteine-induced relaxation in rat aortic rings ex vivo .

Antimicrobial Properties

Recent studies have indicated that compounds related to SHIP 2a exhibit antimicrobial activity. For instance, derivatives of thiazolidinecarboxamides have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. These compounds demonstrated significant antimicrobial properties, with minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL against several pathogens .

Case Studies

  • Antimicrobial Evaluation : A series of thiazolidine derivatives were synthesized and tested against eight bacterial and eight fungal species. The best-performing compound within this series showed potent activity against both types of pathogens, suggesting potential clinical applications in treating infections .
  • CSE Inhibition Studies : In vivo studies demonstrated that SHIP 2a effectively reduces H₂S levels, which has implications for conditions associated with elevated H₂S, such as hypertension and inflammation .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
CSE InhibitionIC50 = 6.3 μM; inhibits H₂S production
AntimicrobialEffective against multiple bacterial and fungal strains
Physiological EffectsModulates vascular relaxation

Properties

IUPAC Name

(4R)-2-oxo-N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-2-3-8-6(10)5-4-12-7(11)9-5/h1,5H,3-4H2,(H,8,10)(H,9,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEQVHWJNCRXGP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1CSC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCNC(=O)[C@@H]1CSC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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